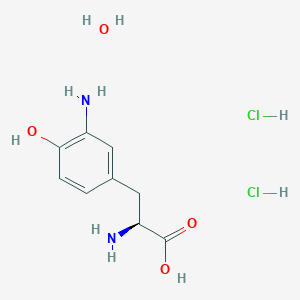

(S)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid hydrochloride

Description

Significance as a Non-Canonical Amino Acid and Tyrosine Derivative

The presence of the extra amino group provides a unique chemical handle that can be used for specific chemical modifications and bioconjugation reactions. In the field of protein engineering, the site-specific incorporation of ncAAs like 3-amino-L-tyrosine into proteins allows for the introduction of novel functionalities. nih.gov This technique, often utilizing engineered aminoacyl-tRNA synthetase and tRNA pairs, enables researchers to create proteins with tailored properties for applications in biosensing, enzyme catalysis, and the development of new therapeutic agents. The unique chemical properties of such tyrosine derivatives are crucial for designing proteins with enhanced stability, modified binding affinities, or novel catalytic activities.

Overview of Academic Research Trajectories and Scientific Relevance

The scientific relevance of 3-amino-L-tyrosine dihydrochloride (B599025) stems from its utility in diverse research applications, ranging from fundamental peptide chemistry to the development of advanced tools for cell biology.

Peptide Synthesis and Structural Studies: Historically, derivatives of tyrosine have been crucial in peptide synthesis. peptide.com 3-Amino-L-tyrosine, often used in its protected form (e.g., Fmoc-3-amino-L-tyrosine), serves as a building block for creating synthetic peptides with unnatural functionalities. anaspec.com Its precursor, 3-nitro-L-tyrosine, has been used to synthesize analogues of bioactive peptides, such as a derivative of the opiate agonist leucine-enkephalin. publish.csiro.au The nitrated intermediate is subsequently reduced to form the 3-amino-L-tyrosine residue within the peptide chain.

Development of Fluorescent Probes and Biosensors: A significant area of modern research involves the use of 3-amino-L-tyrosine to create fluorescent proteins and biosensors. rndsystems.comnih.gov When incorporated into the chromophore of green fluorescent protein (GFP) and its variants, 3-amino-L-tyrosine can induce a substantial red shift in the protein's excitation and emission spectra. rndsystems.comnih.gov This property is highly valuable for creating new fluorescent tools for cellular imaging. Researchers have successfully used this strategy to red-shift a variety of fluorescent protein-based biosensors, including those designed to detect important biomolecules like:

Glutamate (B1630785) (iGluSnFR) rndsystems.com

GABA (iGABASnFR) rndsystems.com

Dopamine (B1211576) (dLight1.2) rndsystems.com

ATP (iATPSnFR1.1) rndsystems.com

This approach expands the palette of available fluorescent probes, enabling more complex multi-color imaging experiments to study dynamic cellular processes.

Probing Cellular Function and Cytotoxicity: 3-Amino-L-tyrosine has also been investigated for its biological activities. Early research characterized its effects on certain organisms, noting that it could inhibit the growth of a tyrosine-sensitive mutant of Neurospora crassa. caymanchem.com More recent studies have explored its selective cytotoxicity, particularly towards human leukemia cell lines. caymanchem.comnih.gov Research has demonstrated that 3-amino-L-tyrosine is cytotoxic to KG-1 and HL-60 leukemia cells. caymanchem.comnih.gov This selective toxicity has been correlated with the peroxidase activity within the cells, suggesting a mechanism involving the enzymatic conversion of 3-amino-L-tyrosine into toxic intermediates. nih.gov This line of inquiry highlights its potential as a chemical probe to study specific enzyme activities and cell death pathways in cancer biology.

The table below summarizes some of the key research findings involving 3-Amino-L-tyrosine.

| Research Area | Finding | Cell/System Studied |

| Mycology | Complete growth inhibition at 400 µM. caymanchem.com | Tyrosine-sensitive Neurospora crassa caymanchem.com |

| Cancer Biology | Cytotoxic at 200-400 µg/ml; correlates with myeloperoxidase activity. caymanchem.comnih.gov | KG-1 and HL-60 leukemia cells caymanchem.comnih.gov |

| Biotechnology | Incorporation induces a significant red shift in fluorescence. rndsystems.comnih.gov | GFP and GFP-based biosensors (e.g., for dopamine, ATP) rndsystems.comnih.gov |

| Peptide Chemistry | Used as a precursor (via 3-nitro-L-tyrosine) for synthetic peptide analogues. publish.csiro.au | Leucine-enkephalin analogue publish.csiro.au |

Chemical Synthesis Routes for 3-Amino-L-tyrosine and its Derivatives

The direct introduction of an amino group onto the aromatic ring of L-tyrosine requires strategic chemical planning to ensure correct positioning (regioselectivity) and to maintain the stereochemical integrity of the chiral center.

A primary and well-established method for synthesizing 3-Amino-L-tyrosine is through the regioselective nitration of L-tyrosine to produce 3-nitro-L-tyrosine. This intermediate is a crucial precursor that can then be chemically reduced to yield the desired 3-amino product. The synthesis of a pentapeptide precursor for a 3-amino-L-tyrosine analogue of leucine-enkephalin utilized 3-nitro-L-tyrosine, highlighting the utility of this intermediate in peptide chemistry. publish.csiro.au

Modern transition-metal catalysis offers powerful tools for the selective functionalization of the C-H bonds on the tyrosine ring. These methods provide pathways to various derivatives, establishing a foundation for creating complex structures. While not always leading directly to amination, they demonstrate the principle of targeting specific positions on the aromatic ring.

Rhodium-Catalyzed Alkenylation: Protected tyrosine derivatives can undergo Rh(III)-catalyzed regioselective alkenylation at the C3 position of the aromatic ring with maleimides. acs.orgfigshare.com This strategy has been successfully applied to di-, tri-, and tetrapeptides, showcasing its utility in late-stage functionalization. acs.orgfigshare.com

Iridium-Catalyzed Diacylmethylation: An Iridium(III)-catalyzed method has been developed for the C3 and C5 diacylmethylation of N-protected O-pyridyloxy tyrosines, demonstrating site-selective difunctionalization on the tyrosine ring. rsc.org

Palladium-Catalyzed Olefination: A Pd-catalyzed ortho-olefination of O-silanol-protected tyrosine has been reported, where the silanol (B1196071) group acts as both a protecting and a directing group for the reaction. nih.gov

These catalytic methods underscore the advanced strategies available for modifying the tyrosine scaffold, which are essential for synthesizing a diverse range of derivatives.

| Strategy | Description | Key Reagents/Catalysts | Target Position | Reference |

| Nitration-Reduction | Introduction of a nitro group onto the tyrosine ring, followed by chemical reduction to an amino group. | Nitrating agents (e.g., HNO₃), Reducing agents (e.g., H₂, Pd/C) | C3 | publish.csiro.au |

| Rh-Catalyzed Alkenylation | Directs the addition of maleimides to the tyrosine ring. | Rh(III) catalyst, Pyridyloxy directing group | C3 | acs.orgfigshare.com |

| Ir-Catalyzed Diacylmethylation | Achieves difunctionalization of the aromatic ring with sulfoxonium ylides. | Ir(III) catalyst, Pyridyloxy directing group | C3, C5 | rsc.org |

| Pd-Catalyzed Olefination | Utilizes a directing group to facilitate olefination. | Pd catalyst, Silanol directing group | C3 (ortho) | nih.gov |

| Active Polyester Intermediates | Self-condensation of protected 3-nitro-L-tyrosine for peptide coupling. | N,N'-dicyclohexylcarbodiimide (DCC) | N/A | publish.csiro.au |

Diazotization reactions are a cornerstone of aromatic chemistry, providing a pathway to introduce a variety of functional groups, including azides. The process involves treating a primary aromatic amine with nitrous acid to form a diazonium salt. organic-chemistry.org These salts are versatile intermediates. organic-chemistry.org For instance, they can be converted into aryl azides, which can subsequently be reduced to form amines. organic-chemistry.org In the context of protein and peptide modification, diazonium salts derived from aniline (B41778) derivatives can react with the electron-rich phenol (B47542) group of tyrosine residues. rsc.orgnih.gov This coupling reaction has been used to attach bioorthogonal azide (B81097) groups to proteins for further modification. rsc.org While this specific reaction targets the hydroxyl group, the underlying principle of using diazotization to introduce nitrogen-based functionalities is a key strategy in organic synthesis that can be adapted for the preparation of amino-substituted aromatic compounds.

Biotechnological and Enzymatic Synthesis of Tyrosine Precursors and Analogues

In contrast to chemical synthesis, biotechnological methods offer environmentally friendly routes to produce L-tyrosine, the essential precursor for 3-Amino-L-tyrosine, from renewable feedstocks. nih.govfrontiersin.org These methods primarily involve microbial fermentation and enzyme-catalyzed reactions.

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has led to the development of highly efficient "cell factories" for L-tyrosine production. cnif.cn These strategies involve targeted genetic modifications to enhance the metabolic flux towards tyrosine synthesis and to eliminate feedback inhibition mechanisms. researchgate.net

Key strategies for engineering microbial strains include:

Overexpression of Key Enzymes: Increasing the expression of genes such as aroG (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and tyrA (chorismate mutase/prephenate dehydrogenase) boosts the carbon flow into the aromatic amino acid pathway. frontiersin.org

Deletion of Competing Pathways: Removing genes responsible for byproduct formation (e.g., ldhA, pflB) redirects metabolic resources towards tyrosine production. frontiersin.org

Elimination of Feedback Inhibition: Mutating key enzymes to render them insensitive to feedback inhibition by L-tyrosine is crucial for high-level accumulation. researchgate.net

Enhancing Precursor Supply: Increasing the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) is a common goal. researchgate.net

These approaches have resulted in remarkable production titers. For example, an engineered E. coli strain produced 92.5 g/L of L-tyrosine in a 5-L fermenter. frontiersin.org Another process using Symbiobacterium toebii, which expresses tyrosine phenol lyase, achieved a titer of 131 g/L. frontiersin.orgfrontiersin.org Repeated batch fermentation has also been shown to improve productivity, increasing it by 43.8% compared to fed-batch processes. nih.gov

| Microorganism | Key Genetic Modifications / Strategy | Substrate | Titer | Yield / Productivity | Reference |

| E. coli HGD | Manipulation of aroG, tyrA, tktA, ppsA, tyrR, etc.; expression of yddG and fpk. | Glucose | 92.5 g/L | 0.266 g/g glucose | frontiersin.org |

| E. coli GHLTYR-168 | Not specified, used in repeated batch fermentation. | Glucose | 42.2 g/L (in one batch) | 2.53 g/(L·h) | nih.gov |

| E. coli HRP | Not specified, fed-batch fermentation. | Glucose | 55.54 g/L | 1.38 g/(L·h) | nih.gov |

| E. coli (TAL-expressing) | Expression of tyrosine ammonia (B1221849) lyase (TAL) for biotransformation. | p-Coumaric acid (from sugarcane) | 24 mg (from 1g bagasse) | 49% molar conversion | acs.org |

| Symbiobacterium toebii | Heterologous expression of tyrosine phenol lyase. | Phenol, Pyruvate, Ammonia | 131 g/L | 4.4 g/(L·h) | frontiersin.orgfrontiersin.org |

Biocatalysis, using isolated enzymes or whole cells, provides a highly selective and efficient means of synthesizing and derivatizing amino acids under mild conditions. sci-hub.se Chemoenzymatic strategies, which combine enzymatic steps with chemical reactions, are particularly powerful for creating non-canonical amino acids. d-nb.infonih.gov

Several classes of enzymes are relevant to the derivatization of L-tyrosine: sci-hub.se

Tyrosine Phenol Lyase (TPL): This enzyme can synthesize L-tyrosine from phenol, pyruvate, and ammonia, offering an alternative to fermentation-based production. nih.govfrontiersin.orgresearchgate.net

Tyrosine Ammonia Lyase (TAL): TAL catalyzes the elimination of ammonia from L-tyrosine to produce p-coumaric acid, a valuable platform chemical. frontiersin.orgacs.org

Aminomutases and Deaminases: Enzymes like tyrosine aminomutase (TAM) can shift the position of the amino group, while L-amino acid deaminases (L-AADs) can remove it, leading to the formation of α-keto acids. sci-hub.se

Decarboxylases: Tyrosine decarboxylase can convert L-tyrosine into tyramine, which can be a starting point for further chemical modifications, as seen in a chemoenzymatic synthesis of hordenine. rsc.org

These enzymatic tools, often enhanced through protein engineering, allow for the specific modification of L-tyrosine's amino group, carboxyl group, or aromatic side chain, opening up a vast chemical space for producing novel amino acid analogues. sci-hub.se

Structure

3D Structure of Parent

Properties

CAS No. |

23279-22-3 |

|---|---|

Molecular Formula |

C9H13ClN2O3 |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,10-11H2,(H,13,14);1H/t7-;/m0./s1 |

InChI Key |

LCUTUZRATMOQPT-FJXQXJEOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl |

Synonyms |

23279-22-3; 3-Amino-L-tyrosinedihydrochloride; (S)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoicaciddihydrochloride; SCHEMBL304140; CTK7I3490; MolPort-006-701-261; SBB063957; AKOS015889893; RTR-010849; AK117404; DB-046118; TR-010849; ST24035960 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production

Chemoenzymatic Production

The use of microbial cell factories, particularly the yeast Saccharomyces cerevisiae, presents a promising and sustainable alternative to traditional chemical synthesis for the production of L-tyrosine and its derivatives. nih.govresearchgate.net Yeast offers several advantages as a production host, including its robustness, genetic tractability, and capacity for post-translational modifications, making it an ideal chassis for complex metabolic engineering. nih.govresearchgate.net The biosynthesis of L-tyrosine in S. cerevisiae begins with the shikimate pathway, a central metabolic route for the production of aromatic amino acids. nih.gov

The core strategy for enhancing the production of L-tyrosine derivatives in yeast involves a multi-faceted approach of metabolic engineering. This includes overcoming the native feedback regulation, redirecting carbon flux towards the desired pathway, and expressing heterologous enzymes. Key to this is the engineering of the initial and branch-point enzymes of the aromatic amino acid pathway. nih.gov

One of the primary targets for genetic modification is the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which catalyzes the first committed step of the shikimate pathway. nih.gov In S. cerevisiae, there are two isozymes, Aro3p and Aro4p, which are subject to feedback inhibition by L-phenylalanine and L-tyrosine, respectively. nih.gov To increase the metabolic flux, feedback-resistant mutants of these enzymes, such as ARO4K229L, have been overexpressed. nih.govacs.org

Another critical control point is the enzyme chorismate mutase (Aro7p), which converts chorismate to prephenate, the precursor for both L-tyrosine and L-phenylalanine. nih.gov This enzyme is also feedback-inhibited by L-tyrosine. nih.govdtu.dk The overexpression of a feedback-resistant variant, ARO7G141S, has been shown to significantly increase the production of aromatic amino acids. nih.govacs.org

By combining these mutations, researchers have been able to create yeast strains with a substantially increased supply of the precursor L-tyrosine. These engineered strains can then serve as a platform for the production of various L-tyrosine derivatives through the introduction of heterologous biosynthetic pathways. For instance, the expression of tyrosine ammonia-lyase can convert L-tyrosine to p-coumaric acid, a valuable platform chemical. nih.gov

While the biosynthesis of many L-tyrosine derivatives has been successfully demonstrated in yeast, the direct microbial production of 3-Amino-L-tyrosine has not been extensively reported. The production of this specific amino acid derivative would likely require the introduction of a suitable aminotransferase or a similar enzyme capable of regioselective amination of the aromatic ring of L-tyrosine. The development of such a whole-cell biocatalyst would be a significant advancement, leveraging the engineered L-tyrosine overproducing yeast strains.

The following table summarizes key findings in the development of yeast cell factories for the production of L-tyrosine and its derivatives:

| Engineered Yeast Strain | Key Genetic Modifications | Target Product | Titer | Reference |

| Pichia pastoris | Overexpression of feedback-insensitive ARO4K229L and ARO7G141S | Resveratrol | 1825 mg/L | acs.org |

| Pichia pastoris | Overexpression of feedback-insensitive ARO4K229L and ARO7G141S | Naringenin (B18129) | 1067 mg/L | acs.org |

| Saccharomyces cerevisiae | Overexpression of feedback-resistant ARO4 and ARO7, E. coli aroL, and TAL from F. johnsoniae in a Δpdc5Δaro10 background | p-Coumaric acid | 1.93 ± 0.26 g/L | nih.govdtu.dk |

| Saccharomyces cerevisiae | Assembly of heterologous genes for naringenin synthesis | Naringenin | 7 mg/L | dtu.dk |

| Saccharomyces cerevisiae | Assembly of heterologous genes for pinocembrin (B1678385) synthesis | Pinocembrin | 0.8 mg/L | dtu.dk |

Biochemical and Enzymatic Activity Investigations

Enzyme Inhibition Studies and Mechanistic Elucidation

The unique structural characteristics of 3-Amino-L-tyrosine, an analogue of L-tyrosine, have prompted investigations into its effects on various enzyme systems. These studies are crucial for understanding its biochemical behavior and potential as a molecular probe.

3-Amino-L-tyrosine has been identified as a potent and fully reversible competitive inhibitor of mushroom tyrosinase. nih.gov Tyrosinase is a key copper-containing enzyme that catalyzes the hydroxylation of monophenols like L-tyrosine to o-diphenols (L-DOPA) and the subsequent oxidation to o-quinones, which are precursors for melanin (B1238610) synthesis. rug.nlmdpi.com The inhibitory action of 3-Amino-L-tyrosine is directly linked to its ortho-aminophenol structure. nih.gov

In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the actual substrate from binding. The degree of inhibition depends on the concentration of the inhibitor. This reversible nature means that the enzyme's function can be restored if the inhibitor is removed.

Interactive Table: Summary of Tyrosinase Inhibition by 3-Amino-L-tyrosine

| Inhibitor | Enzyme | Inhibition Type | Key Structural Feature |

|---|

The specific and reversible binding of 3-Amino-L-tyrosine makes it an effective tool for the molecular probing of the tyrosinase active site. nih.gov By studying how this analogue interacts with the enzyme, researchers can deduce critical information about the architecture and chemical environment of the active site where the catalytic reaction occurs. researchgate.net The active site of tyrosinase contains two copper(II) ions, each coordinated by histidine residues, which are essential for its catalytic activity. mdpi.com The ability of 3-Amino-L-tyrosine to competitively block the substrate-binding pocket provides insights into the spatial and electronic requirements for ligand binding. nih.govresearchgate.net

The use of unnatural amino acids to investigate enzyme mechanisms is a powerful technique in biochemistry. acs.orgacs.org By systematically altering the structure of a substrate or inhibitor, such as with 3-Amino-L-tyrosine, scientists can explore the energetic contributions of specific interactions within the enzyme's active site. acs.orgacs.org

The inhibitory effect of 3-Amino-L-tyrosine on tyrosinase is proposed to involve a copper bridging mechanism within the enzyme's active site. nih.gov As a metalloenzyme, tyrosinase's catalytic function is critically dependent on the two copper ions held in its core. rug.nlmdpi.com It is suggested that the ortho-aminophenol group of 3-Amino-L-tyrosine chelates or forms a bridge with these copper ions, thereby inactivating the enzyme. nih.gov The study of how amino acids and their derivatives interact with metal ions, such as in ternary copper(II) complexes, is fundamental to understanding these mechanisms. acs.orgresearchgate.net The ability of amino acid side chains to coordinate with metals is a key factor in the structure and function of many proteins. researchgate.net

Research has also explored the effects of tyrosine and its analogues on other metabolic enzymes. Studies on L-tyrosine, the parent compound of 3-Amino-L-tyrosine, have shown that its acute administration can inhibit the activity of citrate (B86180) synthase in the posterior cortex and liver of rats. medchemexpress.com Citrate synthase is a crucial enzyme in the citric acid cycle, a central pathway of cellular energy metabolism. medchemexpress.com The same study noted that L-tyrosine administration also inhibited other enzymes of the mitochondrial respiratory chain, including complex II, II–III, and IV in the posterior cortex and liver. medchemexpress.com While these findings are for L-tyrosine, they suggest that tyrosine analogues could have broader effects on cellular metabolism beyond their interaction with tyrosinase.

Interactive Table: Effects of L-Tyrosine on Various Enzyme Activities

| Enzyme | Tissue | Effect of L-Tyrosine |

|---|---|---|

| Citrate Synthase | Posterior Cortex, Liver | Inhibition |

| Malate Dehydrogenase | Not Altered | No Change |

| Succinate Dehydrogenase | Posterior Cortex, Hippocampus, Striatum, Liver | Increased Activity |

| Complex I | Hippocampus | Inhibition |

| Complex II | Posterior Cortex, Liver | Inhibition |

| Complex II-III | Not Altered | No Change |

| Complex IV | Posterior Cortex | Decreased Activity |

Metabolic Pathway Interrogation

3-Amino-L-tyrosine serves as a valuable compound for investigating amino acid metabolic pathways. caymanchem.com For instance, it has been shown to completely inhibit the growth of a tyrosine-sensitive mutant of the fungus Neurospora crassa at a concentration of 400 µM, demonstrating its ability to interfere specifically with tyrosine metabolism. caymanchem.com

The study of amino acid metabolism is critical, as disorders in these pathways are linked to numerous diseases. nih.gov Alterations in the metabolism of amino acids like tyrosine can serve as indicators of disease progression and present potential therapeutic targets. nih.govjpn.ca By using analogues like 3-Amino-L-tyrosine, researchers can selectively perturb these pathways to understand their function and regulation, which is essential for developing new diagnostic and therapeutic strategies. jpn.canih.gov

Studies on Biosynthetic Pathways of Tyrosine-Derived Compounds

L-tyrosine is a critical precursor for a variety of essential biological compounds, including the pigment melanin and catecholamine neurotransmitters. The biosynthetic pathways of these molecules are complex and tightly regulated, often involving the enzyme tyrosinase.

Research has shown that 3-Amino-L-tyrosine acts as a fully reversible competitive inhibitor of mushroom tyrosinase. nih.gov This inhibitory action is linked to its ortho-aminophenol structure, which is proposed to interact with the copper ions in the active site of the enzyme. nih.gov By competing with the natural substrate, L-tyrosine, 3-Amino-L-tyrosine can modulate the production of downstream products, providing a method to study the kinetics and mechanisms of these pathways.

| Enzyme | Substrate | Product | Role in Biosynthesis | Inhibitor |

| Tyrosinase | L-tyrosine | L-DOPA | Key enzyme in melanin and catecholamine synthesis | 3-Amino-L-tyrosine |

| Tyrosinase | L-DOPA | Dopaquinone | Step in melanin synthesis |

This table summarizes the role of tyrosinase in the initial steps of tyrosine-derived compound biosynthesis and the inhibitory action of 3-Amino-L-tyrosine.

Neurochemical Precursor Research

The investigation into the potential roles of compounds as precursors to neurotransmitters is a fundamental area of neurochemistry. L-tyrosine is a well-established precursor to the catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). examine.comgssiweb.orgwikipedia.orgnih.gov

Investigations into Neurotransmitter Precursor Roles in Biochemical Systems

The synthesis of catecholamines begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this pathway. wikipedia.orgcreative-proteomics.comnih.govmdpi.com L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. gssiweb.orgcreative-proteomics.comwikipedia.org

Given that 3-Amino-L-tyrosine is an analog of L-tyrosine and an inhibitor of tyrosinase (which can also produce L-DOPA), it serves as a valuable research tool for studying the catecholamine biosynthetic pathway. nih.govwikipedia.org While not a direct precursor itself, its ability to modulate the availability of L-DOPA through tyrosinase inhibition allows for investigations into the downstream effects on neurotransmitter synthesis. This provides a mechanism to study the regulation and flux of the catecholamine pathway in various experimental models.

| Precursor | Enzyme | Product | Neurotransmitter Pathway |

| L-tyrosine | Tyrosine Hydroxylase | L-DOPA | Rate-limiting step in catecholamine synthesis |

| L-DOPA | Aromatic L-amino acid decarboxylase | Dopamine | Precursor to norepinephrine and epinephrine |

This table outlines the key steps in the biosynthesis of dopamine from L-tyrosine.

Applications in Protein and Peptide Science

Protein Engineering and Site-Specific Modification

The ability to incorporate non-canonical amino acids (ncAAs) like 3-Amino-L-tyrosine into proteins at specific sites opens up vast possibilities for protein engineering, allowing for the introduction of novel chemical functionalities to probe and manipulate protein function.

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of ncAAs into proteins during ribosomal protein synthesis. frontiersin.orgnih.gov This is achieved by repurposing a codon, typically a stop codon like amber (UAG), to encode for the ncAA. nih.govnih.gov This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. frontiersin.orgbiorxiv.org The orthogonal aaRS specifically recognizes the ncAA and attaches it to the orthogonal tRNA, which in turn recognizes the reassigned codon on the messenger RNA (mRNA) and delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain. biorxiv.orgnih.gov

Researchers have successfully engineered aaRS/tRNA pairs to incorporate 3-Amino-L-tyrosine or its precursor, 3-nitro-L-tyrosine, into proteins in various expression systems, including E. coli and yeast. nih.govbiorxiv.orgbiorxiv.org The incorporation of 3-nitro-L-tyrosine is particularly noteworthy, as the nitro group can be subsequently reduced to an amino group, yielding the desired 3-Amino-L-tyrosine residue within the protein. nih.gov This approach has been used to generate recombinant proteins with specifically placed 3-Amino-L-tyrosine residues. nih.gov For instance, studies have shown the successful incorporation of 3-Amino-L-tyrosine into green fluorescent protein (GFP) and DsRed-Monomer, leading to variants with altered spectral properties. mdpi.comnih.gov

Table 2: Studies on Genetic Incorporation of 3-Amino-L-tyrosine

| Protein Target | Key Outcome | Organism/System | Reference |

|---|---|---|---|

| Alpha-synuclein | Site-specific incorporation of 3-nitro-L-tyrosine followed by enzymatic reduction to 3-Amino-L-tyrosine. | E. coli | nih.gov |

| Green Fluorescent Protein (GFP) | Incorporation of 3-Amino-L-tyrosine led to red-shifted fluorescence. | E. coli | mdpi.com |

| DsRed-Monomer | Incorporation of 3-Amino-L-tyrosine produced variants with altered emission wavelengths. | E. coli | nih.gov |

The introduction of 3-Amino-L-tyrosine into a protein provides a unique chemical handle for bioorthogonal labeling. The aromatic amino group of 3-Amino-L-tyrosine has distinct reactivity compared to the canonical amino acid lysine, allowing for selective chemical modifications. This enables the attachment of a wide variety of probes, such as fluorescent dyes, cross-linking agents, or drug molecules, to a specific site on the protein without interfering with the native biological processes. princeton.educardoso-lab.org

One strategy involves the genetic incorporation of 3-nitro-L-tyrosine, which is then reduced to 3-Amino-L-tyrosine. The newly introduced aromatic amine can then be targeted for specific chemical ligation reactions. nih.gov Another approach utilizes the inherent reactivity of the tyrosine phenol (B47542) ring. While not directly involving the amino group of 3-Amino-L-tyrosine, related bioorthogonal strategies targeting tyrosine residues can be conceptually applied. For example, the "tyrosine-click" reaction using 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) allows for the selective functionalization of tyrosine residues. nih.govacs.org Furthermore, chemoenzymatic methods, such as Tub-tag labeling, use enzymes like tubulin tyrosine ligase to attach unnatural tyrosine derivatives carrying bioorthogonal handles to the C-terminus of proteins. cardoso-lab.orgspringernature.com These strategies highlight the potential for using 3-Amino-L-tyrosine and related derivatives to create precisely functionalized proteins for a broad range of applications in imaging, diagnostics, and therapeutics. cardoso-lab.orgspringernature.com

Development of Fluorescent Protein Probes and Biosensors

The site-specific incorporation of unnatural amino acids into proteins has emerged as a powerful strategy for the development of novel fluorescent probes and biosensors. 3-Amino-L-tyrosine, an analogue of the natural amino acid L-tyrosine, plays a significant role in this field. Its unique chemical properties allow for the manipulation of the spectral characteristics of fluorescent proteins, leading to the creation of advanced tools for biological imaging and sensing.

Chromophore Manipulation for Spectral Shift Induction

The introduction of 3-Amino-L-tyrosine into the chromophore of green fluorescent protein (GFP) and its derivatives is a promising method for inducing a red-shift in their fluorescence spectra. nih.gov This unnatural amino acid, when substituted for the chromophore-forming tyrosine residue, alters the electronic environment of the chromophore, resulting in significant changes to its excitation and emission wavelengths. nih.govtocris.comrndsystems.com

This technique involves using orthogonal transfer RNAs (tRNAs) and aminoacyl-tRNA synthetases (aaRSs) to specifically insert 3-Amino-L-tyrosine at a designated codon within the gene of the fluorescent protein. nih.govuni-hamburg.de The result is a protein with a modified chromophore that exhibits red-shifted fluorescence. nih.gov For instance, when 3-Amino-L-tyrosine is incorporated into Green Fluorescent Protein (GFP) in HEK293T cells, it causes a spontaneous and efficient red shift, moving the excitation and emission maxima by 56 nm and 95 nm, respectively. tocris.comrndsystems.com

This red-shifting effect is not limited to GFP. Research has demonstrated that incorporating 3-Amino-L-tyrosine induces red shifts in a variety of fluorescent proteins that possess tyrosine-derived chromophores. tocris.comrndsystems.com This includes the teal fluorescent protein mTFP1, the yellow fluorescent protein Citrine, and circularly permuted versions of both Yellow Fluorescent Protein (YFP) and GFP. tocris.comrndsystems.com The ability to systematically alter the spectral properties of these proteins opens up new possibilities for multi-color imaging and the development of biosensors with tailored optical characteristics.

Table 1: Spectral Shift Induced by 3-Amino-L-tyrosine in Green Fluorescent Protein (GFP)

| Property | Shift Value |

|---|---|

| Excitation Maximum Shift | 56 nm |

| Emission Maximum Shift | 95 nm |

Data sourced from studies in HEK293T cells. tocris.comrndsystems.com

Challenges in this approach have been noted, such as inconsistent results and the presence of undesired green fluorescent species. nih.gov However, studies have focused on optimizing the expression conditions to overcome these issues. Key factors identified for achieving high-yield and high-purity production of the red-shifted protein include the use of rich culture media and restricting oxygen exposure before and after induction. nih.gov

Design and Application in Fluorescent Reporter Systems

The ability of 3-Amino-L-tyrosine to induce a red shift has been harnessed in the design and application of various fluorescent reporter systems, particularly genetically encoded biosensors. tocris.comrndsystems.com These biosensors are engineered proteins that report on the presence or concentration of specific molecules by changing their fluorescence. By incorporating 3-Amino-L-tyrosine into the chromophore of these biosensors, their spectral properties can be shifted, which is advantageous for avoiding spectral overlap with other fluorescent molecules and for imaging in deep tissues where longer wavelengths are required. tocris.com

A notable example is the engineering of a 3-Amino-L-tyrosine-derived circularly permuted GFP (aY-cpGFP). nih.gov Through extensive optimization of expression conditions and protein engineering techniques, researchers have developed variants of aY-cpGFP with enhanced brightness by introducing specific mutations in the amino acid residues surrounding the chromophore. nih.gov

The application of 3-Amino-L-tyrosine extends to a range of fluorescent protein-based biosensors, inducing a red-shift in their optical outputs. tocris.comrndsystems.com This has been successfully demonstrated in sensors for various important biomolecules, enhancing their utility in cellular and neuroscience research. tocris.comrndsystems.com

Table 2: Examples of Biosensors Utilizing 3-Amino-L-tyrosine for Red-Shift Induction

| Biosensor | Target Analyte |

|---|---|

| iGluSnFR | Glutamate (B1630785) |

| iGABASnFR | GABA |

| dLight1.2 | Dopamine (B1211576) |

| iATPSnFR1.1 | ATP |

Data sourced from product descriptions of 3-Aminotyrosine. tocris.comrndsystems.com

The modification of these biosensors with 3-Amino-L-tyrosine allows for more sophisticated experimental designs, such as simultaneous imaging of multiple analytes with spectrally distinct reporters.

Mechanistic and Theoretical Studies

Reaction Mechanism Investigations

The study of 3-Amino-L-tyrosine and its analogs provides significant insight into various biochemical reactions. Understanding the mechanisms of these reactions is crucial for fields ranging from drug development to toxicology.

Tyrosine and its analogues are susceptible to oxidation, a process implicated in both normal physiological functions and pathological conditions. wikipedia.org The oxidation of tyrosine can be initiated by various reactive oxygen species (ROS) and reactive nitrogen species (RNS). aston.ac.uk The primary products of tyrosine oxidation are 3,4-dihydroxy-L-phenylalanine (DOPA) and tyrosine dimers. nih.gov

The oxidation process often begins with the loss of an electron from the tyrosine molecule, forming a tyrosyl radical. nih.gov In the presence of hydroxyl radicals (•OH), a common ROS, the reaction proceeds rapidly. acs.org The hydroxyl radical can add to the aromatic ring of tyrosine, forming a dihydroxycyclohexadienyl radical. This intermediate can then react with oxygen and subsequently eliminate a hydroperoxyl radical to form an α-hydroxycyclohexadienone, which tautomerizes to DOPA (an M+O product). Further hydroxylation can lead to a trihydroxyphenylalanine residue (an M+2O product). acs.org

The presence of other functional groups on the tyrosine ring, as in 3-Amino-L-tyrosine, can influence the oxidation mechanism and the final products. For instance, phosphorylation of the tyrosine hydroxyl group has been shown to inhibit its oxidation. acs.org Studies using photosensitized oxidation have been instrumental in elucidating these electron transfer reactions. nih.govrsc.org

A key transformation involving tyrosine analogues is the stereospecific shift of an amino group, catalyzed by enzymes known as aminomutases. L-tyrosine 2,3-aminomutase is an enzyme that catalyzes the conversion of L-tyrosine to 3-amino-3-(4-hydroxyphenyl)propanoate, a β-amino acid. ebi.ac.ukwikipedia.org This reaction represents a 1,2-amino shift.

This enzyme belongs to the family of isomerases, specifically intramolecular transferases. wikipedia.org The catalytic activity of many aminomutases, including L-tyrosine 2,3-aminomutase, is dependent on a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) cofactor. wikipedia.orgdrugbank.comacs.org The MIO group is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme. wikipedia.org It acts as an electrophilic catalyst, initiating the reaction by abstracting a proton.

Structural and mechanistic studies of L-tyrosine 2,3-aminomutase from Streptomyces globisporus (SgTAM) have provided insights into how it favors the aminomutation reaction over the elimination of ammonia (B1221849), which is a competing reaction in homologous ammonia lyases. acs.org The enzyme's active site is structured to retain the ammonia intermediate, facilitating its re-addition to form the β-amino acid product. acs.org Stereochemical studies using isotopically labeled substrates have shown that the transfer of the amino group can proceed with retention of configuration at the β-carbon. acs.org

Kinetic isotope effect (KIE) and solvent isotope effect (SIE) studies are powerful tools for elucidating the mechanisms of enzymatic reactions, such as the hydroxylation of tyrosine to DOPA by tyrosinase. researchgate.netd-nb.info These studies involve replacing atoms in the substrate or solvent with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen) and measuring the effect on the reaction rate.

In the context of tyrosine hydroxylase, steady-state kinetic analyses using deuterated tyrosine have shown that the expected KIE on hydroxylation is often masked by a slower, rate-limiting step, such as product release. scispace.com However, studies on mutant enzymes or under specific conditions have helped to unmask these isotope effects. For instance, inverse deuterium KIE values (kH/kD < 1) have been observed for some aromatic amino acid hydroxylases, which is consistent with a mechanism involving the formation of a cationic intermediate following the electrophilic attack of a ferryl-oxo species on the aromatic ring. nih.gov

The synthesis of specifically labeled L-tyrosine isotopomers has been crucial for these mechanistic studies. d-nb.info Intramolecular KIE measurements, where the enzyme has a choice between abstracting a hydrogen or a deuterium from the same molecule, can also provide valuable information about the transition state of the reaction, avoiding complications from slow non-chemical steps. nih.gov

Molecular Interaction and Binding Analysis

The biological activity of 3-Amino-L-tyrosine is intrinsically linked to its ability to interact with proteins and form complexes with metal ions.

The interaction of 3-Amino-L-tyrosine and its derivatives with proteins is a key area of study. Recent crystallographic data has provided a detailed view of how (S)-3-amino-L-tyrosine binds to human tyrosinase-related protein 1 (TYRP1), an analogue of tyrosinase. rcsb.org These studies reveal that the amino phenol (B47542) derivative acts as an inhibitor. The interaction involves the binuclear copper active site of the enzyme. rcsb.org

Molecular docking and dynamics simulations are also used to predict and analyze these interactions. For example, studies on L-tyrosine derivatives as potential antiviral agents have shown that their binding stability within a protein's active site is governed by a network of hydrogen bonds and ionic interactions. mdpi.com These computational methods, combined with experimental assays, provide a comprehensive understanding of the structure-activity relationship of such compounds. rcsb.org The interactions can lead to conformational changes in the protein, affecting its stability and function. researchgate.net

3-Amino-L-tyrosine, like other amino acids, can form stable complexes with various metal ions. The study of these complexes is important for understanding the role of metal ions in biological systems and for the design of new therapeutic agents. Copper(II) complexes, in particular, have been extensively studied. rsc.orgrsc.org

Potentiometric and spectroscopic (UV-visible and ESR) studies have shown that 3-Amino-L-tyrosine has a marked ambidentate character in its copper(II) complexes, meaning it can coordinate to the metal ion through different atoms. rsc.orgrsc.org This leads to the formation of various monomeric and dimeric complexes. The coordination can involve the aminocarboxylate group and/or the aminophenolate group. rsc.orgrsc.org

The stoichiometry of these complexes can vary depending on the conditions. For instance, with L-tyrosine, both 1:2 and 2:3 (metal:ligand) complexes with Cu(II) have been proposed. mckendree.edu The formation of these complexes can be studied using techniques like UV-Vis spectrophotometry and cyclic voltammetry. mckendree.eduresearchgate.net The stability and structure of these metal complexes are influenced by factors such as pH and the presence of other ligands. rsc.orgacs.org Thermodynamic studies have also been conducted to determine the Gibbs free energy, enthalpy, and entropy of formation for these complexes. doi.org

Computational Approaches in Molecular Research

Computational studies offer a powerful lens through which to examine the interactions of 3-Amino-L-tyrosine at an atomic level. These in silico methods are essential for predicting how the compound will behave in a biological system, guiding further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the binding mode of 3-Amino-L-tyrosine with various enzymes. For instance, docking studies have been employed to investigate the interaction of L-tyrosine derivatives with proteins like tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govtandfonline.com These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the molecular interactions over time. plos.org MD simulations are used to assess the stability of the ligand-protein complex and to observe conformational changes that may occur upon binding. tandfonline.commdpi.com For example, MD simulations of L-tyrosine derivatives bound to viral or cellular proteins have been used to determine the stability of their conformations. mdpi.com These simulations are typically run for nanoseconds to microseconds and provide detailed information on the flexibility of the ligand and the protein's active site. mdpi.comtandfonline.complos.org The stability of the complex during the simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. plos.org

Recent research has utilized molecular docking and dynamics simulations to explore the interactions of phenylalanine derivatives, including (S)-3-amino-tyrosine, with human tyrosinase. nih.gov These computational analyses, combined with experimental data, have provided conclusive evidence of the binding interactions. nih.gov

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to 3-Amino-L-tyrosine Research |

| Binding Energy | The measure of affinity between the ligand (3-Amino-L-tyrosine) and the target protein. Lower binding energy indicates a more stable complex. | Predicts the potential of 3-Amino-L-tyrosine to interact with and modulate the activity of target enzymes. mdpi.com |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the 3-Amino-L-tyrosine-protein complex during a molecular dynamics simulation. plos.org |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Identifies key interactions that anchor 3-Amino-L-tyrosine within the active site of a protein. |

| Hydrophobic Interactions | Interactions between nonpolar molecules in an aqueous environment. | Contributes to the overall binding affinity and specificity of 3-Amino-L-tyrosine for its target. |

Free energy perturbation (FEP) is a rigorous computational method used to calculate the free energy difference between two states, such as the binding of a ligand to a protein. researchgate.netmpg.de This technique is particularly valuable for accurately predicting the binding affinities of a series of related compounds. FEP calculations are based on molecular dynamics simulations and explicitly account for both enthalpic and entropic contributions to binding. chemrxiv.org

In the context of 3-Amino-L-tyrosine, FEP calculations could be used to precisely quantify the impact of the amino group at the 3-position on the binding affinity to a target protein compared to the parent molecule, L-tyrosine. While specific FEP studies on 3-Amino-L-tyrosine are not extensively documented in the provided search results, the methodology is well-established for similar molecules and provides a powerful tool for rational drug design and understanding structure-activity relationships. researchgate.netchemrxiv.org For instance, FEP has been used to compute the difference in hydration free energy when mutating tyrosine to alanine. uiuc.edu

Table 2: Comparison of Computational Methods

| Method | Primary Output | Computational Cost | Key Advantage |

| Molecular Docking | Binding pose and score | Low | Fast screening of large compound libraries. |

| Molecular Dynamics | Trajectory of atomic motion | High | Provides dynamic information about complex stability and conformational changes. plos.org |

| Free Energy Perturbation | Relative binding free energy | Very High | High accuracy in predicting binding affinities. researchgate.net |

Peroxidase-Mediated Biochemical Reactions

Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide or other peroxides. mdpi.comnih.gov The interaction of 3-Amino-L-tyrosine with these enzymes is of significant biochemical interest.

In the presence of peroxidases, such as myeloperoxidase (MPO), 3-Amino-L-tyrosine can undergo oxidation. nih.gov This process is believed to involve the formation of reactive intermediates. nih.gov A proposed mechanism involves the peroxidase-mediated formation of "aminomelanin," which can lead to the production of toxic intermediates. nih.gov

Studies have shown that the selective cytotoxicity of 3-Amino-L-tyrosine against certain cell lines, such as human HL-60 cells, correlates with their peroxidase activity. nih.gov These cells, which have a high content of MPO, form a brown pigment when exposed to 3-Amino-L-tyrosine, a phenomenon not observed in cells with lower peroxidase activity. nih.gov The reaction is initiated by the oxidation of the ferric heme group in the peroxidase to a more reactive state known as Compound I. mdpi.com This species can then oxidize substrates like tyrosine. mdpi.comresearchgate.net In the case of L-tyrosine, peroxidase-mediated oxidation can lead to the formation of products like 3-chlorotyrosine or p-hydroxyphenylacetaldehyde, depending on the reaction conditions. mdpi.com The oxidation of tyrosine residues by peroxidases can also lead to the formation of dityrosine (B1219331) cross-links. wur.nl

Furthermore, some heme peroxidases have been shown to function as L-tyrosine hydroxylases, catalyzing the ortho-hydroxylation of L-tyrosine to produce L-DOPA. nih.gov This reaction is crucial in the biosynthesis of certain natural products. nih.gov The peroxidase-catalyzed reaction can proceed via a hydrogen peroxide-dependent pathway. nih.gov

The biochemical reactions mediated by peroxidases highlight a critical aspect of the biological activity of 3-Amino-L-tyrosine, linking its chemical properties to specific cellular outcomes.

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure, environment, and interactions of 3-Amino-L-tyrosine dihydrochloride (B599025) at a molecular level.

3-Amino-L-tyrosine exhibits distinct absorption properties in the ultraviolet-visible range, which are sensitive to its local environment and protonation state. The absorption profile is influenced by the phenolic hydroxyl group and the two amino groups. Like its parent compound, L-tyrosine, it possesses a characteristic absorbance in the UV region, but the additional amino group on the phenyl ring modifies this spectrum. nih.govnih.gov The absorption properties of similar molecules, like 3-nitrotyrosine (B3424624), are known to be strongly pH-dependent, a characteristic that is leveraged in biochemical studies. nih.gov This suggests that the UV-Vis spectrum of 3-Amino-L-tyrosine can serve as a sensitive indicator of pH changes or its binding within a protein's microenvironment. Changes in the absorption maximum and molar absorptivity upon interaction with macromolecules can be used to monitor binding events and derive thermodynamic parameters such as dissociation constants (Kd). nih.gov

3-Amino-L-tyrosine is an unnatural amino acid with useful fluorescent properties. tocris.com While natural aromatic amino acids like tyrosine and tryptophan are intrinsically fluorescent and their signals are often used to study protein conformation and binding, the introduction of a modified amino acid provides a more specific probe. vu.nlnih.gov

When incorporated into fluorescent proteins, 3-Amino-L-tyrosine can induce a significant red shift in both the excitation and emission maxima. tocris.com For instance, its incorporation into Green Fluorescent Protein (GFP) in HEK293T cells results in a red shift of the excitation and emission peaks by 56 nm and 95 nm, respectively. tocris.com This property has been exploited to create red-shifted, fluorescent protein-based biosensors for detecting crucial biomolecules such as glutamate (B1630785), GABA, dopamine (B1211576), and ATP. tocris.com

Furthermore, the principles of Förster Resonance Energy Transfer (FRET) can be applied using this compound. FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. biorxiv.org A related compound, 3-nitrotyrosine, while being non-fluorescent, is an excellent FRET acceptor for the intrinsic fluorescence of tryptophan residues in proteins. nih.gov This allows for precise measurements of binding affinity and the study of protein-protein interactions. nih.gov Given its inherent fluorescence, 3-Amino-L-tyrosine can act as a fluorescent donor or acceptor in FRET pairs, enabling detailed investigations of conformational changes and dynamics in ligand-protein interactions. biorxiv.org

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins. Aromatic amino acids, including tyrosine, contribute significantly to the near-UV CD spectrum (260–320 nm), which is highly sensitive to the protein's tertiary structure. researchgate.netunivr.it The CD signal arises from the differential absorption of left and right circularly polarized light and is dependent on the local environment of the chromophore. univr.it

The incorporation of 3-Amino-L-tyrosine into a peptide or protein provides a unique chromophore. Any change in the protein's conformation, such as those induced by ligand binding or folding, will alter the environment of the embedded 3-Amino-L-tyrosine residue. This alteration is reflected in the near-UV CD spectrum, providing a specific probe for monitoring changes in tertiary structure. researchgate.net Studies on nitrated peptides have demonstrated that modified tyrosine residues yield distinct CD spectra, confirming the utility of this approach for conformational characterization. revistadechimie.ro Similarly, the interaction of L-tyrosine with proteins like human lysozyme (B549824) has been shown to affect the protein's CD spectrum, indicating structural stabilization. nih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons, such as free radicals or transition metal ions. While 3-Amino-L-tyrosine itself is not paramagnetic, it can be used in ESR studies as a chelating ligand for paramagnetic metal ions.

In advanced FRET applications, known as transition metal FRET (tmFRET), chelating ligands are used to bind metal ions like Cu²⁺, Fe²⁺, or Ru²⁺, which act as fluorescence quenchers. biorxiv.org Techniques like pulsed electron paramagnetic resonance spectroscopy are used in conjunction with fluorescence to study protein allostery and measure distances with high accuracy. biorxiv.org The two amino groups and the hydroxyl group of 3-Amino-L-tyrosine could potentially serve as coordination sites for a paramagnetic metal ion. If so, ESR spectroscopy would be an indispensable tool to characterize the coordination geometry and electronic structure of the metal center within the protein-ligand complex.

Raman spectroscopy provides a detailed "vibrational fingerprint" of a molecule, revealing information about its specific chemical bonds and symmetry. acs.orgnih.gov The Raman spectrum of 3-Amino-L-tyrosine dihydrochloride is expected to be closely related to that of L-tyrosine hydrochloride, with additional features arising from the extra amino group on the phenyl ring. researchgate.net

FT-Raman spectral analysis of L-tyrosine hydrochloride has identified numerous characteristic bands. researchgate.net The para-substitution on the aromatic ring is confirmed by a peak around 839 cm⁻¹. researchgate.net Other key vibrations include the C=O stretch of the carboxylic acid group (~1724 cm⁻¹), bending modes of the NH₃⁺ group (~1613 and 1558 cm⁻¹), and the phenolic C–O stretch (~1235 cm⁻¹). researchgate.net The introduction of a second amino group in the 3-position would introduce new N-H stretching and bending vibrations, as well as altering the vibrations of the aromatic ring due to the change in substitution pattern and electronic distribution. These unique spectral features allow for the unambiguous identification of the compound and can be used to study its interactions and environmental perturbations at a vibrational level. spectroscopyonline.com

| Wavenumber (cm⁻¹) (for L-Tyrosine HCl) | Vibrational Assignment | Expected Impact for 3-Amino-L-tyrosine dihydrochloride |

|---|---|---|

| ~1724 | C=O stretch of –COOH | Minimal change expected. |

| ~1613, ~1558 | Bending modes of α-NH₃⁺ | Presence of additional bands from the ring-NH₃⁺ group. |

| ~1235 | Phenolic C–O stretch | Potential shift due to electronic effects of the second amino group. |

| ~839 | Para-substitution C-H out-of-plane bend | This peak would be absent or replaced by bands characteristic of 1,2,4-trisubstitution. |

| Not Applicable | Ring-NH₃⁺ vibrations | New N-H stretching and bending modes would appear. |

Chromatographic Separation and Detection

Chromatographic techniques are essential for the purification, quantification, and analysis of 3-Amino-L-tyrosine dihydrochloride, particularly in complex mixtures such as peptide synthesis reaction products or biological samples. Its properties—hydrophilicity, aromaticity, and charged functional groups—dictate the most suitable chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for its analysis. Purity assessment of commercially available 3-Amino-L-tyrosine is typically performed using HPLC. tocris.com

Reversed-Phase HPLC (RP-HPLC): This is a common method for separating amino acids and peptides. 3-Amino-L-tyrosine, with its hydrophobic phenyl ring, can be effectively retained and separated on C8 or C18 stationary phases. Detection is readily achieved using a UV detector, leveraging the compound's strong absorbance from its aromatic ring, or a fluorescence detector to capitalize on its intrinsic fluorescence for higher sensitivity and selectivity.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. 3-Amino-L-tyrosine possesses a primary α-amino group, a secondary aromatic amino group, and a carboxylic acid group, all of which have different pKa values. This allows for fine-tuned separation on either cation-exchange or anion-exchange columns by carefully controlling the pH of the mobile phase.

The compound's use in applications like solution-phase peptide synthesis inherently relies on chromatographic methods, primarily HPLC, for the purification of the final peptide product containing the incorporated unnatural amino acid. sigmaaldrich.com

Potentiometric Studies of Acid-Base Equilibria

Potentiometric titration is a fundamental analytical method used to determine the acid-base properties of molecules in solution, specifically their pKa values. researchgate.net For a compound like 3-Amino-L-tyrosine dihydrochloride, which possesses multiple ionizable functional groups, potentiometric studies are essential to understand its charge state at different pH values. The molecule contains a carboxylic acid group (-COOH), an α-amino group (-NH2), a phenolic hydroxyl group (-OH), and an additional amino group on the aromatic ring (-NH2). Each of these groups has a distinct pKa.

The study of its parent compound, L-tyrosine, provides a basis for understanding its equilibria. L-tyrosine typically exhibits pKa values of approximately 2.2 for the carboxyl group, 9.1 for the α-amino group, and 10.1 for the phenolic hydroxyl group. researchgate.net The presence of the second amino group on the phenyl ring of 3-Amino-L-tyrosine will introduce an additional equilibrium and influence the pKa values of the other groups due to its electron-donating effect.

In a potentiometric titration, a solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored with a calibrated electrode. The resulting titration curve shows inflection points corresponding to the pKa values of the ionizable groups. These studies reveal the distribution of different ionic species (cationic, zwitterionic, anionic) as a function of pH, which is critical for understanding its chemical behavior in biological and chemical systems. researchgate.net

Table 3: Predicted Acid-Base Equilibria for 3-Amino-L-tyrosine

| Ionizable Group | Parent L-Tyrosine pKa | Predicted Influence of 3-Amino Group |

| Carboxylic Acid (-COOH) | ~2.2 nih.gov | Minimal change expected. |

| Aromatic Amino Group (Ar-NH3+) | N/A | Expected pKa in the range of 4-5 (similar to aniline (B41778) derivatives). |

| α-Amino Group (α-NH3+) | ~9.1-9.2 | Slight shift may occur due to electronic effects. |

| Phenolic Hydroxyl (-OH) | ~10.1-10.3 bohrium.comcdnsciencepub.com | Electron-donating amino group may slightly increase this pKa. |

Research on Functionalized Derivatives and Analogues

3-Azido-L-tyrosine in Bioconjugation Research

3-Azido-L-tyrosine has emerged as a cornerstone in the field of bioconjugation, a set of techniques used to link molecules for various applications. As a non-canonical amino acid, it can be incorporated into proteins at specific sites using the expanded genetic code of a host organism. This introduces a bioorthogonal azido (B1232118) group, a chemical moiety that is unreactive with most biological molecules but can be specifically targeted in chemical reactions.

The primary application of the azido group in 3-azido-L-tyrosine is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific attachment of a wide variety of probes, such as fluorescent dyes, affinity tags, or drug molecules, to the target protein. acs.org This has revolutionized the study of protein function, localization, and interactions within the complex environment of a living cell.

One notable study synthesized photoactivatable probes, 3-azido-L-tyrosine and p-azido-L-phenylalanine, to investigate their inhibitory effects on tubulin:tyrosine ligase. nih.gov The research found that without illumination, only 3-azido-L-tyrosine reversibly inhibited the enzyme. However, upon illumination, both compounds caused irreversible photoinactivation of the enzyme. nih.gov This highlights the potential of 3-azido-L-tyrosine as a tool for targeted enzyme inhibition and photo-crosslinking studies.

3-Nitrotyrosine (B3424624) as a Spectroscopic Probe for Protein Interactions

3-Nitrotyrosine, another important derivative, serves as a valuable spectroscopic probe for investigating protein-protein interactions. nih.govnih.gov The introduction of a nitro group onto the tyrosine ring alters its electronic and spectral properties, making it a sensitive reporter of its local environment. nih.govnih.gov

A key feature of 3-nitrotyrosine is that its absorbance spectrum overlaps with the fluorescence emission spectra of tryptophan and tyrosine, two naturally fluorescent amino acids. nih.govnih.gov This property allows 3-nitrotyrosine to act as an efficient fluorescence resonance energy transfer (FRET) acceptor. By strategically incorporating 3-nitrotyrosine into a protein, researchers can measure changes in FRET efficiency upon binding to another protein, providing quantitative information about the binding affinity and kinetics of the interaction. nih.govnih.gov

For instance, a study successfully utilized 3-nitrotyrosine to probe the interaction between hirudin and thrombin, a critical interaction in blood coagulation. nih.govnih.gov By replacing a tyrosine residue in hirudin with 3-nitrotyrosine, the researchers were able to monitor the binding event through changes in fluorescence and absorption spectroscopy, demonstrating the power of this technique to elucidate the structural details of protein complexes. nih.govnih.gov The unique physicochemical properties of 3-nitrotyrosine, such as its increased acidity compared to tyrosine, also make it a sensitive indicator of the local electrostatic environment within a protein. portlandpress.com

Dihalogenated L-tyrosine Derivatives in Biochemical Studies

The introduction of halogen atoms, such as chlorine, bromine, or iodine, onto the L-tyrosine ring creates dihalogenated derivatives with distinct biochemical and pharmacological properties. These modifications can significantly alter the electronic nature and steric bulk of the amino acid, influencing its interactions with biological targets. mdpi.combohrium.com

Recent research has explored the potential of dihalogenated L-tyrosine derivatives as antiviral agents. A 2024 study investigated the mechanism of action of six dihalogenated L-tyrosine compounds against the Chikungunya virus (CHIKV). mdpi.com The study revealed that the antiviral activity of these compounds is dependent on their specific structural modifications. Another study evaluated sixteen synthetic di-halogenated compounds derived from L-tyrosine for their anti-HIV-1 activity. bohrium.com The results indicated that several of these compounds exhibited significant inhibitory activity against HIV-1 replication, suggesting their potential as lead compounds for the development of new antiretroviral drugs. bohrium.com

Furthermore, halogenated L-tyrosine derivatives have been instrumental in mechanistic studies of enzymes. For example, the enzymatic hydroxylation of halogenated L-tyrosine derivatives to L-DOPA, catalyzed by tyrosinase, has been investigated using kinetic and solvent isotope effects. nih.govresearchgate.net These studies provide valuable insights into the enzyme's mechanism of action. The synthesis of labeled halogenated derivatives of L-tyrosine has also been achieved through enzymatic methods, providing important tools for metabolic and pharmacological research. nih.gov

Peptidic Analogues and Their Biochemical Activity

The incorporation of 3-Amino-L-tyrosine and its derivatives into peptides has led to the development of peptidic analogues with novel and often enhanced biochemical activities. These modifications can improve peptide stability, receptor binding affinity, and selectivity.

One area of active research is the development of opioid peptide analogues. For example, a pentapeptide precursor of a 3-amino-L-tyrosine analogue of the opiate agonist leucine-enkephalin has been synthesized. publish.csiro.au In a different study, natural residues of the dimeric opioid peptide Biphalin were replaced by corresponding homo-β3 amino acids. The resulting analogue containing hβ3Phe in place of Phe demonstrated good affinity for both μ- and δ-opioid receptors and exhibited antinociceptive activity in vivo, along with increased enzymatic stability. nih.gov

The synthesis of cyclic peptides containing modified tyrosine residues is another promising strategy. Cyclic peptides often exhibit greater metabolic stability and conformational rigidity compared to their linear counterparts, which can lead to improved biological activity. biomolther.org By replacing standard amino acids with functionalized tyrosine derivatives, researchers can fine-tune the properties of these cyclic peptides for specific therapeutic or diagnostic applications. The synthesis of various L-tyrosine and L-DOPA derivatives, including esters, amides, and tyrosols, has been extensively reviewed, highlighting their broad range of biological activities, from radical scavenging to antibacterial and antiproliferative effects. academie-sciences.fr

Future Perspectives and Emerging Research Domains

Novel Materials Development for Biosensing and Optoelectronic Applications

The incorporation of 3-Amino-L-tyrosine (3-AT) into protein scaffolds has unlocked new possibilities for the development of advanced biomaterials, especially in the fields of biosensing and optoelectronics. The unique electronic properties conferred by the 3-amino group allow for the rational design of proteins with novel functionalities.

A significant application of 3-AT is in the creation of fluorescent protein-based biosensors with red-shifted spectral properties. When 3-AT is genetically encoded into the chromophore of Green Fluorescent Protein (GFP) and its variants, it induces a substantial shift in the excitation and emission wavelengths towards the red end of the spectrum. nih.govmdpi.com This "red-shifting" is highly desirable for biological imaging as it minimizes autofluorescence from native cellular components and allows for deeper tissue penetration of light. For example, incorporating 3-AT into GFP in HEK293T cells results in a 56 nm shift in the excitation maximum and a 95 nm shift in the emission maximum. This strategy has been successfully applied to a variety of fluorescent proteins and biosensors, enabling more sensitive detection of specific analytes like glutamate (B1630785), GABA, dopamine (B1211576), and ATP. Optimizing the cellular expression conditions, such as promoting a reduced state, has been shown to be effective in maximizing the production of the desired red-emitting protein variants in both E. coli and mammalian cells. nih.govmdpi.com

Beyond fluorescent biosensors, the redox-active nature of the 3-AT side chain presents opportunities for creating novel electrochemical biosensors. The amino group alters the reduction potential of the tyrosine residue, making it a useful probe for studying electron transfer processes in enzymes. Furthermore, research into tyrosine-based self-assembling materials for bio-optoelectronics suggests that derivatives like 3-AT could be valuable building blocks. rsc.org While direct applications of 3-AT in optoelectronic devices are still nascent, the development of semi-organic crystals from L-tyrosine for nonlinear optical (NLO) applications highlights the potential of its derivatives in this field. researchgate.net

Table 1: Impact of 3-Amino-L-tyrosine (3-AT) Incorporation on Fluorescent Protein-Based Biosensors

| Biosensor/Protein | Analyte/Target | Effect of 3-AT Incorporation | Reference |

| Green Fluorescent Protein (GFP) | N/A | Induces red shift in excitation (56 nm) and emission (95 nm) maxima. | |

| mTFP1 (teal fluorescent protein) | N/A | Induces red shift. | |

| Citrine (yellow fluorescent protein) | N/A | Induces red shift. | |

| iGluSnFR | Glutamate | Induces red shift for enhanced glutamate sensing. | |

| iGABASnFR | GABA | Induces red shift for enhanced GABA sensing. | |

| dLight1.2 | Dopamine | Induces red shift for enhanced dopamine sensing. | |

| iATPSnFR1.1 | ATP | Induces red shift for enhanced ATP sensing. |

Metabolic Engineering Advancements for Enhanced Biosynthesis

The de novo biosynthesis of 3-Amino-L-tyrosine in microbial hosts represents a significant challenge in metabolic engineering, as no complete natural pathway is known. Current strategies focus on a semi-biosynthetic approach that leverages the overproduction of the precursor L-tyrosine, followed by chemical and biological conversion steps.

The foundational step is the high-level production of L-tyrosine in engineered microbes such as Escherichia coli. This has been achieved through systematic metabolic engineering to increase carbon flow into the shikimate pathway and deregulate downstream biosynthesis. Key strategies include:

Overexpression of feedback-resistant enzymes: Utilizing variants of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroGfbr) and chorismate mutase/prephenate dehydrogenase (encoded by tyrAfbr) that are insensitive to inhibition by L-tyrosine. kaist.ac.kr

Enhancing precursor supply: Increasing the expression of enzymes like shikimate kinase (aroL) to boost the conversion of intermediates in the common aromatic pathway. kaist.ac.kruq.edu.au

Pathway deregulation: Knocking out transcriptional regulators like the tyrosine repressor (tyrR) to globally upregulate pathway genes. kaist.ac.kr

Eliminating transport losses: Deleting transporters responsible for exporting the product, such as the L-tyrosine-specific transporter (tyrP), to increase intracellular accumulation. kaist.ac.kruq.edu.au

The conversion of L-tyrosine to 3-AT typically proceeds through an intermediate, 3-nitro-L-tyrosine (3-NT). The nitration of tyrosine is generally a non-enzymatic process driven by reactive nitrogen species like peroxynitrite. portlandpress.comresearchgate.netnih.gov From a metabolic engineering perspective, achieving this step biologically is a major hurdle. However, once 3-NT is formed or supplied to the culture, the final reduction to 3-AT can be accomplished by endogenous microbial enzymes. acs.orgnih.gov For instance, various reductases within E. coli have been shown to efficiently convert protein-incorporated 3-NT to 3-AT. Furthermore, specific "denitrase" activities have been identified in yeast, which can detoxify 3-NT. spandidos-publications.com

Future advancements will likely focus on discovering or engineering a "tyrosine nitrase" enzyme to create a fully biological production pathway from glucose, eliminating the need for chemical synthesis steps. sciencedaily.com

Table 2: Key Genetic Targets for Metabolic Engineering of L-Tyrosine (Precursor for 3-AT)

| Gene Target | Enzyme/Protein | Engineering Strategy | Rationale | Reference |

| aroGfbr | DAHP synthase | Overexpression of feedback-resistant mutant | Increase carbon entry into the aromatic pathway by removing feedback inhibition by L-tyrosine. | kaist.ac.kr |

| tyrAfbr | Chorismate mutase / Prephenate dehydrogenase | Overexpression of feedback-resistant mutant | Increase flux from chorismate to L-tyrosine by removing feedback inhibition. | kaist.ac.kr |

| aroL | Shikimate kinase II | Overexpression | Enhance conversion of shikimate to downstream intermediates. | kaist.ac.kruq.edu.au |

| tyrC | Cyclohexadienyl dehydrogenase (from Z. mobilis) | Heterologous expression | Provide an alternative, feedback-insensitive route from prephenate to 4-hydroxyphenylpyruvate. | uq.edu.au |

| tyrR | Tyrosine repressor | Gene knockout | Deregulate the expression of multiple genes in the L-tyrosine biosynthetic pathway. | kaist.ac.kr |

| tyrP | L-tyrosine-specific transporter | Gene knockout | Prevent the export of L-tyrosine from the cell, increasing the intracellular pool. | kaist.ac.kruq.edu.au |

Integration with Synthetic Biology for Advanced Bioproduction Systems

Synthetic biology offers a powerful framework for designing and constructing novel biological systems for the production of 3-Amino-L-tyrosine. This approach moves beyond traditional metabolic engineering by assembling modular genetic parts and pathways in a predictable manner to create optimized microbial cell factories. nih.gov

The current state-of-the-art for producing proteins containing 3-AT relies heavily on synthetic biology tools. The most common method involves the genetic code expansion technology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to specifically recognize 3-nitro-L-tyrosine (3-NT) and incorporate it into proteins in response to a reassigned codon, typically the amber stop codon (UAG). frontiersin.org The host organism's native reductases then convert the incorporated 3-NT residue into 3-AT in situ. frontiersin.org This powerful technique allows for the site-specific installation of 3-AT, but it does not enable the de novo synthesis of the free amino acid.

A key goal for future synthetic biology efforts is to construct a complete, self-contained bioproduction system for free 3-AT. This would involve integrating several engineered modules into a single microbial chassis:

A high-flux L-tyrosine module: This would consist of the optimized pathways described in the previous section, built from well-characterized genetic parts (promoters, ribosome binding sites) to ensure high expression and pathway balance. nih.gov

A tyrosine nitration module: This is the most challenging component. As no dedicated tyrosine nitrase is known, synthetic biologists may pursue strategies such as directed evolution of existing enzymes (e.g., heme peroxidases or P450 monooxygenases) to perform this specific reaction or the discovery of novel enzymes from environmental samples. portlandpress.com

Cell-free synthetic biology systems also present a promising platform for producing 3-AT and proteins containing it. nih.gov These systems allow for the direct addition of precursors and the removal of toxic intermediates, providing a more controlled environment for complex multi-enzyme reactions. acs.org

Expanding the Repertoire of Unnatural Amino Acids for Protein Engineering

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a revolutionary tool in protein engineering, allowing for the introduction of novel chemical functionalities beyond the 20 canonical amino acids. 3-Amino-L-tyrosine is a prime example of a UAA that significantly expands the chemical toolbox available to biochemists and synthetic biologists. nih.gov

The utility of 3-AT stems from the unique properties of its aminophenol side chain. It can serve as a fluorescent probe, a redox-active center, or a catalytic group. rsc.org Its incorporation has enabled the creation of designer enzymes with novel catalytic activities. For instance, when 3-AT was genetically encoded as a catalytic residue in the protein scaffold LmrR, it created an artificial Friedel–Crafts alkylase capable of iminium activation catalysis with high enantioselectivity. nih.govrsc.org This demonstrates that 3-AT can be used to install new chemical reactivity into proteins, enabling the catalysis of reactions not found in nature.

The incorporation of 3-AT is typically achieved by first incorporating its precursor, 3-nitro-L-tyrosine, using an evolved, orthogonal aminoacyl-tRNA synthetase that uniquely charges a suppressor tRNA with 3-NT. acs.org This tRNA then delivers the UAA to the ribosome at a position specified by an amber stop codon engineered into the gene of interest. The subsequent in vivo reduction of the nitro group yields the final protein containing 3-AT.

3-AT is part of a growing family of tyrosine analogs used to probe and manipulate protein function. By systematically altering the chemistry of the tyrosine ring, researchers can fine-tune the electronic, steric, and acid-base properties of a specific residue within a protein, providing deep insights into enzyme mechanisms and protein structure-function relationships.

Table 3: Selected Tyrosine-Derived Unnatural Amino Acids and Their Applications in Protein Engineering

| Unnatural Amino Acid | Key Feature | Primary Application(s) | Reference |